2-Aminobenzene-1,3,5-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Aminobenzene-1,3,5-tricarbonitrile can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids . The reaction typically involves the use of ethanol as a solvent and requires heating to facilitate the formation of the desired product . Another method involves the reaction of vinylidene cyanide with malononitrile, followed by oxidation to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of catalysts, solvents, and reaction conditions can be optimized to maximize yield and purity. The compound is typically isolated through crystallization or other purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminobenzene-1,3,5-tricarbonitrile undergoes various types of chemical reactions, including:
Cycloaddition Reactions: These reactions involve the formation of heterocyclic compounds through the addition of multiple reactants.
Cyclocondensation Reactions: These reactions lead to the formation of cyclic compounds by the condensation of two or more molecules.
Cascade/Domino/Tandem Reactions: These multi-step reactions occur in a single reaction vessel without the need for intermediate isolation.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aromatic aldehydes, ammonium acetate, and dimethylformamide dimethyl acetal . Basic catalysts such as piperidine and piperidinium acetate are often employed to facilitate these reactions .
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds, pyrimidines, and colored dyes
Wissenschaftliche Forschungsanwendungen
2-Aminobenzene-1,3,5-tricarbonitrile has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-aminobenzene-1,3,5-tricarbonitrile involves its interaction with molecular targets and pathways in biological systems. The compound’s amino and cyano groups play a crucial role in its reactivity and interactions with other molecules. In medicinal applications, it may mimic the operation of nerve growth factors and enhance nerve growth and tissue regeneration .
Vergleich Mit ähnlichen Verbindungen
2-Aminobenzene-1,3,5-tricarbonitrile can be compared with other similar compounds, such as:
2-Aminoprop-1-ene-1,1,3-tricarbonitrile:
4-Aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile: This compound is structurally similar and can be synthesized through reactions involving malononitrile.
The uniqueness of this compound lies in its specific arrangement of amino and cyano groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
64608-44-2 |
---|---|
Molekularformel |
C9H4N4 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
2-aminobenzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C9H4N4/c10-3-6-1-7(4-11)9(13)8(2-6)5-12/h1-2H,13H2 |
InChI-Schlüssel |
JFJWATVUFXMVMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C#N)N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.